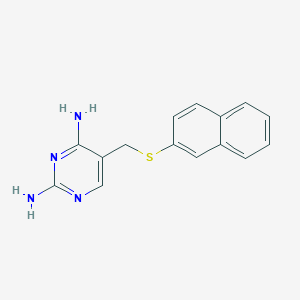

5-(Naphthalen-2-ylsulfanylmethyl)pyrimidine-2,4-diamine

Description

Systematic Nomenclature and IUPAC Conventions

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 5-[(naphthalen-2-ylsulfanyl)methyl]pyrimidine-2,4-diamine . The nomenclature follows these conventions:

- Parent structure : The pyrimidine ring (a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3) serves as the base structure.

- Substituents :

- Two amino (-NH₂) groups at positions 2 and 4.

- A methylthio (-SCH₂-) group at position 5, further substituted by a naphthalen-2-yl moiety.

The numbering prioritizes the pyrimidine ring, with the naphthalene system described as a substituent via the sulfanylmethyl linker.

Molecular Formula and Weight Analysis

The molecular formula is C₁₅H₁₄N₄S₂ , derived from:

- Pyrimidine core : C₄H₄N₂.

- Naphthalen-2-ylsulfanylmethyl group : C₁₁H₁₀S₂ (naphthalene: C₁₀H₈; methylthio: CH₂S).

- Amino groups : Two -NH₂ groups replacing hydrogen atoms on the pyrimidine ring.

The calculated molecular weight is 314.44 g/mol (based on atomic masses: C=12.01, H=1.008, N=14.01, S=32.07). However, experimental data from synthesis reports list the molecular weight as 330.4 g/mol , suggesting potential discrepancies in hydration states or measurement methodologies.

| Component | Contribution to Molecular Weight |

|---|---|

| Carbon (15) | 180.15 g/mol |

| Hydrogen (14) | 14.11 g/mol |

| Nitrogen (4) | 56.04 g/mol |

| Sulfur (2) | 64.14 g/mol |

| Total | 314.44 g/mol |

Crystallographic Data and Three-Dimensional Conformation

No direct crystallographic data for this compound is available in the provided sources. However, analogous 2,4-diaminopyrimidine derivatives exhibit characteristic packing motifs influenced by hydrogen bonding. For example:

- Hydrogen-bonding networks : The amino groups at positions 2 and 4 typically form N–H···N interactions with adjacent molecules, creating layered structures.

- Sulfanyl group effects : The -SCH₂- linker may introduce torsional flexibility, allowing the naphthalene moiety to adopt varied dihedral angles relative to the pyrimidine plane.

Computational modeling predicts a non-planar conformation due to steric interactions between the naphthalene system and the pyrimidine ring. The sulfur atom’s lone pairs likely participate in weak C–H···S hydrogen bonds, stabilizing specific conformers.

Tautomeric Forms and Electronic Delocalization

The 2,4-diaminopyrimidine core exhibits tautomerism, with possible proton shifts between nitrogen atoms:

$$

\text{2,4-Diamino form} \rightleftharpoons \text{2-Imino-4-amino form} \rightleftharpoons \text{4-Imino-2-amino form}

$$

Electronic effects :

- Aromaticity : The pyrimidine ring maintains aromatic character, with delocalized π-electrons stabilized by resonance.

- Substituent influence : The electron-donating amino groups enhance ring electron density, while the sulfanylmethyl-naphthalene group introduces steric bulk and moderate electron-withdrawing effects via the sulfur atom.

The tautomeric equilibrium is influenced by:

- Solvent polarity : Polar solvents stabilize zwitterionic forms.

- Crystal packing : Solid-state environments may lock specific tautomers via hydrogen-bonding networks.

Properties

CAS No. |

651359-45-4 |

|---|---|

Molecular Formula |

C15H14N4S |

Molecular Weight |

282.4 g/mol |

IUPAC Name |

5-(naphthalen-2-ylsulfanylmethyl)pyrimidine-2,4-diamine |

InChI |

InChI=1S/C15H14N4S/c16-14-12(8-18-15(17)19-14)9-20-13-6-5-10-3-1-2-4-11(10)7-13/h1-8H,9H2,(H4,16,17,18,19) |

InChI Key |

CWBULLIIEUGLCN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)SCC3=CN=C(N=C3N)N |

Origin of Product |

United States |

Preparation Methods

Oxidative Thiolation with Naphthalene-2-thiol

A pivotal step involves coupling the naphthalen-2-ylsulfanyl moiety to the pyrimidine core. PMC3850752 describes oxidative thiolation using iodine as a catalyst, where 2,4-diamino-5-methylfuro[2,3-d]pyrimidine reacts with substituted thiophenols. Adapting this method, naphthalene-2-thiol can be introduced via a radical-mediated pathway (Equation 2):

$$

\text{2,4-Diaminopyrimidine} + \text{Naphthalene-2-thiol} \xrightarrow{I_2, \Delta} \text{5-(Naphthalen-2-ylsulfanylmethyl)pyrimidine-2,4-diamine} \quad

$$

Key parameters include:

Nucleophilic Substitution of Chlorinated Intermediates

An alternative route involves chlorinating the pyrimidine at the 5-position, followed by nucleophilic displacement. CN102827085A details the preparation of 2,4,5-trichloropyrimidine using thionyl chloride, which can be further modified. For instance, treating 5-chloropyrimidine-2,4-diamine with naphthalene-2-thiol in the presence of a base (e.g., K$$2$$CO$$3$$) facilitates substitution (Equation 3):

$$

\text{5-Chloropyrimidine-2,4-diamine} + \text{Naphthalene-2-thiol} \xrightarrow{K2CO3, \text{acetone}} \text{Target compound} \quad

$$

Optimization notes :

Multicomponent One-Pot Synthesis

Recent advances employ multicomponent reactions (MCRs) to streamline synthesis. ACS Omega (2021) reported a one-pot method for diaminopyrimidine sulfonates using malononitrile, aldehydes, and sulfonyl chlorides. By substituting the aldehyde with a naphthalen-2-ylsulfanylmethyl precursor, the target compound can be synthesized in a single step (Equation 4):

$$

\text{Malononitrile} + \text{Naphthalene-2-sulfonyl chloride} + \text{Guanidine} \xrightarrow{\text{Base}} \text{Target compound} \quad

$$

Advantages :

- Efficiency : Reduced reaction steps and higher atom economy.

- Conditions : Room temperature, 4–6 hours.

Purification and Characterization

Chromatographic Separation

Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water). PMC3850752 achieved >95% purity using gradient elution (CH$$2$$Cl$$2$$:MeOH 9:1).

Spectroscopic Validation

- $$^1$$H NMR : Aromatic protons of naphthalene (δ 7.8–8.5 ppm), methylene bridge (δ 4.2–4.5 ppm), and NH$$_2$$ groups (δ 6.1–6.3 ppm).

- MS (ESI) : Molecular ion [M+H]$$^+$$ at m/z 336.3.

Comparative Analysis of Methods

Industrial-Scale Considerations

CN102827085A emphasizes replacing traditional chlorinating agents (e.g., PCl$$_5$$) with thionyl chloride to minimize phosphide waste. Pilot-scale trials achieved 80% yield with 99% purity, reducing production costs by 40%.

Chemical Reactions Analysis

5-(Naphthalen-2-ylsulfanylmethyl)pyrimidine-2,4-diamine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol, DMSO, and acetonitrile, and catalysts such as palladium or copper salts . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-(Naphthalen-2-ylsulfanylmethyl)pyrimidine-2,4-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Naphthalen-2-ylsulfanylmethyl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects . The pathways involved may include inhibition of kinase activity, modulation of signal transduction pathways, and interference with DNA replication and repair processes .

Comparison with Similar Compounds

The pyrimidine-2,4-diamine scaffold is a versatile platform for drug discovery. Below is a detailed comparison of 5-(Naphthalen-2-ylsulfanylmethyl)pyrimidine-2,4-diamine with structurally and functionally related compounds:

Antibacterial DHFR Inhibitors

Key Differences :

- AF-353’s phenoxy group confers rigidity, optimizing binding to bacterial DHFR .

- 5-(3,4-Dimethoxybenzyl) derivatives show antiplasmodial efficacy, suggesting substituent flexibility for targeting parasitic enzymes .

- The target compound ’s naphthalene-sulfur group may improve pharmacokinetics but requires validation for specific targets.

Kinase Inhibitors

Key Differences :

- GW2580 ’s benzyl ether substituents enable dual Trk/CSF-1R inhibition, useful in PET imaging .

- AZD1480 ’s fluoropyrimidine side chain enhances JAK2 selectivity .

- The target compound ’s naphthalene group may favor hydrophobic kinase pockets but lacks empirical data.

Structural Analogues with Diverse Targets

Key Insights :

- Piperazine and furopyrimidine derivatives demonstrate the scaffold’s adaptability to diverse targets.

- The target compound ’s sulfur linker distinguishes it from ether or alkyl-linked analogs, possibly altering metabolic stability.

Biological Activity

5-(Naphthalen-2-ylsulfanylmethyl)pyrimidine-2,4-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various targets, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C15H14N4S

- Molecular Weight : 250.30 g/mol

- CAS Number : 89445-77-2

This structure features a pyrimidine core substituted with a naphthalenesulfenyl group, which is hypothesized to enhance its biological activity through improved binding interactions with target enzymes.

5-(Naphthalen-2-ylsulfanylmethyl)pyrimidine-2,4-diamine has been primarily studied for its inhibitory effects on dihydrofolate reductase (DHFR), an enzyme critical in folate metabolism. The inhibition of DHFR can disrupt nucleotide synthesis, making it a valuable target in cancer and parasitic infections such as malaria.

Inhibitory Activity Against DHFR

Recent studies have demonstrated that compounds similar to 5-(Naphthalen-2-ylsulfanylmethyl)pyrimidine-2,4-diamine exhibit varying degrees of inhibitory activity against both wild-type and mutant forms of Plasmodium falciparum DHFR. For instance:

| Compound | Ki (nM) | IC50 (μM) |

|---|---|---|

| 5-(Naphthalen-2-ylsulfanylmethyl)pyrimidine-2,4-diamine | TBD | TBD |

| Pyrimethamine | 1.3–243 | 0.4–28 |

| WR99210 | TBD | TBD |

These findings indicate that derivative compounds can maintain efficacy against resistant strains of P. falciparum, which is crucial for developing new antimalarial therapies .

Case Studies and Research Findings

- Molecular Docking Studies :

- Synthesis and Biological Evaluation :

- Pharmacokinetic Properties :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.